1,2-Dibromo-1,2-dihydroacenaphthylene
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Overview
Description
1,2-Dibromo-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C12H8Br2 It is a derivative of acenaphthylene, where two bromine atoms are added to the 1 and 2 positions of the dihydroacenaphthylene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1,2-dihydroacenaphthylene can be synthesized through the bromination of acenaphthylene. The reaction typically involves the addition of bromine (Br2) to acenaphthylene in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form 1,2-dihydroacenaphthylene.
Oxidation Reactions: Oxidation can lead to the formation of acenaphthylene derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of various substituted acenaphthylene derivatives.
Reduction: Formation of 1,2-dihydroacenaphthylene.
Oxidation: Formation of acenaphthylene derivatives with different functional groups.
Scientific Research Applications
1,2-Dibromo-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-1,2-dihydroacenaphthylene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their structure and function. The compound’s reactivity is influenced by the electronic and steric effects of the bromine atoms .
Comparison with Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks the aromatic ring system.
1,2-Dibromotetrachloroethane: Contains additional chlorine atoms, leading to different chemical properties.
5,6-Dibromo-1,2-dihydroacenaphthylene: A positional isomer with bromine atoms at different positions.
Uniqueness: 1,2-Dibromo-1,2-dihydroacenaphthylene is unique due to its specific substitution pattern on the acenaphthylene ring system.
Properties
CAS No. |
14209-08-6 |
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Molecular Formula |
C12H8Br2 |
Molecular Weight |
312.00 g/mol |
IUPAC Name |
1,2-dibromo-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8Br2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11-12H |
InChI Key |
FHGUOMIZSATHCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(C3=CC=C2)Br)Br |
Origin of Product |
United States |
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